N6-(2-chlorobenzyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-[(2-CHLOROPHENYL)METHYL]-1-METHYL-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of N6-[(2-CHLOROPHENYL)METHYL]-1-METHYL-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at specific positions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters . The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process . Industrial production methods may employ continuous flow reactors to optimize yield and purity while minimizing reaction time and waste .
Chemical Reactions Analysis
N6-[(2-CHLOROPHENYL)METHYL]-1-METHYL-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Scientific Research Applications
N6-[(2-CHLOROPHENYL)METHYL]-1-METHYL-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N6-[(2-CHLOROPHENYL)METHYL]-1-METHYL-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of specific protein kinases, such as CDK2 and EGFR . By binding to the active sites of these kinases, the compound disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acid residues in the active sites of these kinases .
Comparison with Similar Compounds
Similar compounds to N6-[(2-CHLOROPHENYL)METHYL]-1-METHYL-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE include other pyrazolo[3,4-d]pyrimidine derivatives such as:
N6-[(2-METHOXYPHENYL)METHYL]-1-METHYL-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE: This compound has a methoxy group instead of a chloro group, which may affect its biological activity and selectivity.
N6-[(2-FLUOROPHENYL)METHYL]-1-METHYL-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE: The presence of a fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins.
These similar compounds highlight the importance of substituent variations in modulating the biological activity and pharmacokinetic properties of pyrazolo[3,4-d]pyrimidine derivatives .
Properties
Molecular Formula |
C19H17ClN6 |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
6-N-[(2-chlorophenyl)methyl]-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H17ClN6/c1-26-18-15(12-22-26)17(23-14-8-3-2-4-9-14)24-19(25-18)21-11-13-7-5-6-10-16(13)20/h2-10,12H,11H2,1H3,(H2,21,23,24,25) |
InChI Key |
SRNAZRFXKFZAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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